3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Description
3-(2-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a hydroxyl group at position 5. Pyrazolo[1,5-a]pyrimidines are purine analogs known for their diverse biological activities, including antitrypanosomal, antischistosomal, and kinase inhibitory properties .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-13(16-8)10(7-15-17)9-4-2-3-5-11(9)14/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJAHVIAZGCNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of 3-(phenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol.
Substitution: Formation of various substituted pyrazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells or the reduction of inflammation in affected tissues.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Hydroxyl Group Reactivity and Spectral Characteristics
Hydroxyl Chemical Shift : The hydroxyl proton in pyrazolo[1,5-a]pyrimidin-7-ol derivatives typically appears between δ 12.44–12.60 ppm in $ ^1H $ NMR. For example:
Reactivity : The hydroxyl group can be substituted via reactions with POCl$_3$ to form chloro derivatives (e.g., 7-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, 78% yield) , enabling further functionalization.
Table 1: Key Substituents and Spectral Data of Selected Analogs
Key Research Findings and Contradictions
- Solvent Dependence : Protic solvents (e.g., acetic acid) are critical for forming pyrazolo[1,5-a]pyrimidin-7-ol derivatives, as shown in the synthesis of 4g . However, polar aprotic solvents may favor chloro-substituted products .
- Biological Activity vs. Substituents : While 2,4-dichlorophenyl analogs show strong antiparasitic activity , 4-fluorophenyl derivatives with sulfonyl groups (e.g., compound 7c) are prioritized for anticancer applications . This suggests substituent positioning significantly impacts therapeutic targeting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
